3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole
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Overview
Description
“3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique substituents, including a phenylsulfanyl group and a trimethoxybenzoyl group, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the phenylsulfanyl group: This step may involve the nucleophilic substitution of a suitable leaving group with a thiophenol derivative.
Attachment of the trimethoxybenzoyl group: This can be done via acylation reactions using trimethoxybenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the trimethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Halogenated or alkylated pyrazoles.
Scientific Research Applications
“3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the phenylsulfanyl and trimethoxybenzoyl groups.
4-(phenylsulfanyl)-1H-pyrazole: Lacks the dimethyl and trimethoxybenzoyl groups.
1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole: Lacks the dimethyl and phenylsulfanyl groups.
Properties
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-13-20(28-16-9-7-6-8-10-16)14(2)23(22-13)21(24)15-11-17(25-3)19(27-5)18(12-15)26-4/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQIRQYAGEPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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